molecular formula C5H4ClFN2 B2503870 2-Chloro-4-fluoropyridin-3-amine CAS No. 1805269-43-5

2-Chloro-4-fluoropyridin-3-amine

Cat. No.: B2503870
CAS No.: 1805269-43-5
M. Wt: 146.55
InChI Key: KOTHNNGQWKYLLU-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoropyridin-3-amine: is an organic compound with the molecular formula C5H4ClFN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Scientific Research Applications

Chemistry: 2-Chloro-4-fluoropyridin-3-amine is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating compounds with specific biological activities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new therapeutic agents .

Industry: The compound is used in the production of agrochemicals, contributing to advancements in agriculture by providing more effective and environmentally friendly pesticides and herbicides .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Future Directions

Potential future directions for research on 2-Chloro-4-fluoropyridin-3-amine include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent.

Relevant Papers Several papers have been published on the synthesis and application of pyridine derivatives, including this compound . These papers provide valuable insights into the properties and potential applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoropyridin-3-amine typically involves the reaction of 2-chloro-4-fluoropyridine with ammonia in the presence of a palladium-based catalyst. The reaction occurs in an organic solvent, and the product is purified using a series of filtration and washing steps .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process is demonstrated by the ability to produce the compound in significant quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-chloro-4-fluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTHNNGQWKYLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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